Azumolene sodium salt, also known as 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione sodium salt, is a chemical compound that functions primarily as a muscle relaxant. It is particularly noted for its ability to inhibit calcium release from the sarcoplasmic reticulum in skeletal muscle cells, making it useful in treating conditions such as malignant hyperthermia. The compound is significantly more water-soluble than its predecessor, dantrolene sodium, enhancing its potential therapeutic applications .
Azumolene sodium salt was developed as a more soluble alternative to dantrolene sodium, which has limitations due to poor water solubility. The synthesis of azumolene involves modifications to the molecular structure of dantrolene, specifically replacing the nitro group with a bromine atom . The compound is classified under muscle relaxants and is primarily used in research settings .
The synthesis of azumolene sodium salt can be achieved through a multi-step process that begins with para-nitroaniline. The initial step involves diazotization, followed by a copper(II) chloride-catalyzed arylation with furfural. This reaction is akin to a modified Meerwein arylation. The resulting compound then reacts with 1-aminohydantoin to yield azumolene .
Azumolene sodium salt features a complex molecular structure characterized by the following:
Azumolene sodium salt participates in various chemical reactions typical of its class:
The inhibition of calcium release is quantified by measuring the reduction in SOCE in myotubes, where concentrations around 20 µM can lead to approximately 70% inhibition .
Azumolene sodium salt acts primarily by inhibiting the ryanodine receptor-mediated calcium release from the sarcoplasmic reticulum in skeletal muscles. This action reduces muscle contraction and alleviates symptoms associated with malignant hyperthermia.
Azumolene sodium salt exhibits several notable physical and chemical properties:
The compound's stability and solubility characteristics make it suitable for various pharmaceutical formulations aimed at treating muscle-related disorders.
Azumolene sodium salt is primarily utilized in scientific research and has potential applications in clinical settings:
Azumolene sodium emerged from systematic efforts to improve dantrolene sodium, the first-line treatment for malignant hyperthermia (MH). Discovered in the 1970s, dantrolene faced significant clinical limitations due to its extremely poor water solubility (0.02 mg/mL), requiring laborious reconstitution during MH crises [2]. Researchers designed azumolene through strategic molecular modification—replacing dantrolene's para-nitrophenyl group with a para-bromophenyl moiety and substituting the furan ring with an oxazole system [6] [9]. This redesign yielded a compound with 30-fold greater aqueous solubility while retaining ryanodine receptor (RyR) antagonism [1] [9].
Early preclinical studies demonstrated azumolene's potential: in vitro experiments on murine extensor digitorum longus muscles showed equivalent potency (IC₅₀ = 2.8 ± 0.8 µM) to dantrolene in inhibiting caffeine-induced contractures [1]. Porcine models further confirmed its efficacy, with intravenous azumolene effectively reversing MH episodes at 1.2 mg/kg doses [9]. Despite these advantages, azumolene remains investigational due to formulation challenges and the emergence of next-generation dantrolene analogs (Ryanodex®, Revonto®) with improved solubility profiles [2].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3